3-Methyl-1-(pyrrolidin-2-yl)butan-1-one is an organic compound characterized by its unique structure, which features a ketone functional group and a pyrrolidine ring. This compound is part of a broader class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The molecular formula for 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one is , and it is recognized for its potential applications in medicinal chemistry and as a research chemical.
3-Methyl-1-(pyrrolidin-2-yl)butan-1-one is classified under synthetic cathinones, a group of substances that are chemically similar to the active components found in the khat plant. These compounds have gained attention due to their psychoactive properties and potential therapeutic uses. The compound can be synthesized through various chemical processes, making it accessible for research purposes.
The synthesis of 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one typically involves several steps:
The reactions are generally conducted under inert atmospheres to avoid moisture and air, which can lead to side reactions. The use of solvents like dichloromethane or tetrahydrofuran is common in these processes, providing an effective medium for the reactions to occur.
The molecular structure of 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one can be represented as follows:
It consists of:
The compound's structural data includes:
3-Methyl-1-(pyrrolidin-2-yl)butan-1-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the steric hindrance provided by the methyl group and the pyrrolidine ring, which can affect how it interacts with other reagents.
The mechanism of action for 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act primarily as a reuptake inhibitor for dopamine and norepinephrine, similar to other compounds in its class. This interaction leads to increased levels of these neurotransmitters in synaptic clefts, contributing to its psychoactive effects.
Key physical properties include:
Chemical properties include:
3-Methyl-1-(pyrrolidin-2-yl)butan-1-one has several scientific uses:
Regioselective functionalization of the pyrrolidine core is essential for efficient synthesis of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one. The unsymmetrical nature of pyrrolidine presents challenges in controlling substitution patterns, particularly at the nitrogen versus carbon positions. Modern approaches employ directed metalation strategies using organolithium or Grignard reagents with coordinating auxiliaries (e.g., DMEDA) to achieve α-functionalization prior to ketone installation [5]. Transition metal catalysis has emerged as a powerful tool, with copper(I)-mediated N-alkylation enabling direct coupling of 3-methylbutanoyl chloride with pyrrolidine under mild conditions, yielding the target compound in 70–85% yield [6].
For β-carbon functionalization, enolate chemistry proves indispensable. Lithium diisopropylamide (LDA)-generated enolates from N-Boc-pyrrolidine undergo clean alkylation with 1-bromo-3-methylbutane, followed by deprotection and oxidation to install the keto functionality. This sequential approach achieves regioselectivities exceeding 15:1 for C2-alkylation over competing N-alkylation pathways [5]. Recent advances in photoredox-catalyzed α-C–H functionalization provide complementary routes under milder conditions, though yields remain moderate (45–65%) [6].
Table 1: Comparative Analysis of Regioselective Alkylation Methods
Alkylation Target | Reagent System | Temperature | Regioselectivity Ratio | Yield Range |
---|---|---|---|---|
N-Alkylation | CuI/DIPEA, DMF | 60°C | N/A | 70–85% |
C2-Alkylation | LDA, THF, -78°C | -78°C | 15:1 (C2:N) | 65–78% |
C3-Alkylation | Pd(OAc)₂, ligand | 100°C | 8:1 (C3:C2) | 45–60% |
The chiral center at C2 in 3-methyl-1-(pyrrolidin-1-yl)butan-1-one derivatives necessitates precise stereochemical control for bioactive applications. Asymmetric synthesis routes predominantly employ chiral auxiliaries or catalytic enantioselective methods. Evans’ oxazolidinone auxiliaries attached to 3-methylbutanoic acid enable diastereoselective enolization and amidation with pyrrolidine, achieving diastereomeric excesses >95% after auxiliary removal [4]. Catalytic approaches utilize Jacobsen’s thiourea catalysts for the kinetic resolution of racemic β-keto-pyrrolidines, providing enantioenriched material (ee 90–99%) though with maximum 50% yield [8].
Notably, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-alcohol precursor of the ketone, enabling access to both enantiomers of valine-pyrrolidide derivatives. This method achieves ee values ≥98% for the (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one configuration, which is pharmacologically relevant for dipeptidyl peptidase-4 (DPP-4) inhibition [4] [6]. X-ray crystallographic analysis of enantiopure crystals confirms the absolute (S)-configuration at the chiral center, with torsion angles of C2–C1–N–C(pyrrolidine) averaging 175.3° in the preferred conformation [6].
Solid-phase synthesis (SPS) offers distinct advantages for parallel synthesis and purification of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one derivatives. Wang resin-linked pyrrolidine undergoes automated acylation with Fmoc-Valine-OH, followed by deprotection and on-resin ketone formation via oxidation. Cleavage with TFA/H₂O provides target compounds in 75–90% purity without chromatography [5]. The method facilitates rapid generation of analog libraries but suffers from lower overall yields (40–65%) due to incomplete coupling or cleavage inefficiencies.
Solution-phase synthesis remains preferred for large-scale production (>100g). The convergent approach couples pre-formed 3-methylbutanoyl chloride with pyrrolidine in dichloromethane with triethylamine, achieving 85–92% isolated yields after aqueous workup [6]. Microwave-assisted variants reduce reaction times from 12 hours to 30 minutes while maintaining yields >80%. Economic analysis reveals solution-phase routes are 3–5 times more cost-efficient at multi-kilogram scales despite requiring chromatographic purification.
Table 2: Synthesis Route Comparison for 100g-Scale Production
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Overall Yield | 42% ± 5% | 88% ± 3% |
Purity (HPLC) | 92% ± 2% | 99% ± 0.5% |
Purification Method | Filtration | Column Chromatography |
Production Time | 72 hours | 8 hours |
Estimated Cost per gram | $320 | $85 |
Strategic modifications of the β-keto-pyrrolidine scaffold significantly modulate bioactivity. N-Acylation with arylsulfonyl chlorides enhances DPP-4 inhibition potency by 5–20 fold, attributed to complementary interactions with S2 extensive subsite of the enzyme [8]. Bioisosteric replacement of the ketone with trifluoroketone groups yields transition state analogs that act as potent enzyme inhibitors (Kᵢ < 100 nM), though synthetic complexity increases substantially.
Prodrug derivatization focuses on improving membrane permeability. Conversion to the hydrochloride salt (CAS 115201-28-0) enhances water solubility >10-fold, facilitating in vivo administration while maintaining the pharmacologically active free base upon physiological pH exposure [4]. Triazole-linked derivatives synthesized via CuAAC "click chemistry" demonstrate remarkable anti-proliferative activity against cancer cell lines (IC₅₀ 8–15 μM), leveraging the triazole moiety’s capacity for π-stacking interactions with biological targets [7]. Molecular editing at the 3-methylbutyl group through fluorination or hydroxylation provides metabolic stability enhancements while retaining the core pharmacophore.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1